molecular formula C8H18N2O3 B12535967 N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide

Cat. No.: B12535967
M. Wt: 190.24 g/mol
InChI Key: MLKVGKULFLDWJW-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide , follows systematic nomenclature rules:

  • Root : "Acetamide" indicates the parent structure (CH₃CONH₂).
  • Substituents :
    • A tertiary amine group (-NH₂) at the terminal position of the ethoxy chain.
    • Two ethylene glycol (ethoxy) units bridging the acetamide nitrogen and the amine group.

The molecular formula C₈H₁₈N₂O₃ (molecular weight: 190.24 g/mol) confirms the presence of eight carbons, two nitrogens, and three oxygens. The SMILES string CC(=O)NCCOCCOCCN encodes the connectivity: acetamide (CC(=O)N) linked to a triethylene glycol-like chain (CCOCCOCCN).

Table 1: Key Identifiers

Property Value Source
CAS Registry Number 866404-69-5
InChI Key MLKVGKULFLDWJW-UHFFFAOYSA-N
XLogP3 -1.7
Topological Polar SA 73.6 Ų

Molecular Geometry and Conformational Analysis

The molecule adopts a flexible, linear conformation due to its polyethylene glycol (PEG) backbone. Key geometric features include:

  • Rotatable Bonds : Eight freely rotating bonds enable multiple conformers, with energy minima corresponding to staggered ethoxy group arrangements.
  • Hydrogen Bonding : The acetamide’s NH (donor) and carbonyl oxygen (acceptor) participate in intramolecular H-bonding, stabilizing specific conformations.
  • Torsional Angles : Density Functional Theory (DFT) calculations predict a 180° dihedral angle between the acetamide’s carbonyl and adjacent ethylene group, minimizing steric strain.

Conformational Preferences :
Molecular dynamics simulations reveal a preference for extended conformations in polar solvents, while nonpolar environments induce coiling to shield the amine group.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.23 ppm (s, 3H) : Methyl protons of the acetamide group.
  • δ 3.40–3.65 ppm (m, 12H) : Ethoxy chain protons (OCH₂CH₂O).
  • δ 2.61 ppm (t, 2H) : Methylene protons adjacent to the amine.

¹³C NMR (101 MHz, CDCl₃) :

  • δ 170.1 ppm : Acetamide carbonyl carbon.
  • δ 72.1–69.3 ppm : Ethoxy chain carbons.
  • δ 39.8 ppm : Methylene carbon bonded to the amine.
Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

  • Base Peak at m/z 73 : [CH₂=NHCH₂CH₂O]⁺ from amine-ethoxy chain cleavage.
  • m/z 190 : Molecular ion [M]⁺ (low abundance due to thermal decomposition).
  • m/z 145 : Loss of NH₂CH₂CH₂O (45 Da) from the parent ion.
Infrared Absorption Characteristics

FT-IR (neat, cm⁻¹):

  • 3377 : N-H stretch (amide and amine).
  • 1643 : C=O stretch (amide I band).
  • 1596 : N-H bend (amide II).
  • 1099 : C-O-C asymmetric stretch (ethoxy groups).

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) level calculations reveal:

  • Electrostatic Potential : Negative charge localization on carbonyl oxygen (-0.42 e) and ethoxy oxygens (-0.38 e).
  • HOMO-LUMO Gap : 6.2 eV, indicating moderate reactivity suitable for nucleophilic substitutions at the amine site.

Table 2: DFT-Derived Properties

Parameter Value
Dipole Moment 4.8 Debye
Mulliken Charges (N) -0.85 e
Bond Length (C=O) 1.23 Å
Molecular Dynamics Simulations

AMBER force field simulations (300 K, water):

  • Radius of Gyration : 5.8 Å, confirming extended conformations.
  • Diffusion Coefficient : 8.7 × 10⁻⁶ cm²/s, consistent with PEG-like mobility.
Electron Density Mapping

AIM (Atoms in Molecules) analysis identifies:

  • Critical Point (3, -1) : Between acetamide NH and ethoxy oxygen, confirming weak H-bonding (ρ = 0.012 e/bohr³).
  • Laplacian (∇²ρ) : +0.24 e/bohr⁵ at the carbonyl oxygen, indicating charge depletion.

Properties

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide

InChI

InChI=1S/C8H18N2O3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7,9H2,1H3,(H,10,11)

InChI Key

MLKVGKULFLDWJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCN

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide (CAS 21305821) typically involves two primary steps:

  • Construction of the ether-amine backbone : Formation of the triethylene glycol amine structure.
  • Acetylation of the primary amine : Introduction of the acetamide group.

Ether-Amine Backbone Synthesis

The backbone is constructed via nucleophilic substitution or coupling reactions. Key methods include:

Nucleophilic Substitution with 2-(2-Chloroethoxy)ethanol

A common starting material, 2-(2-chloroethoxy)ethanol, undergoes reaction with ethylenediamine derivatives. For example:

  • Procedure :
    • 2-(2-Chloroethoxy)ethanol reacts with excess ethylenediamine in acetonitrile under basic conditions (K₂CO₃, NaBr) at 80°C for 24 hours.
    • Yield : 88% after purification by flash chromatography.
Protection-Deprotection Strategies

To prevent side reactions, amines are often protected during synthesis:

  • Boc Protection :
    • 2,2'-(Ethylenedioxy)bis(ethylamine) is mono-protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
    • Intermediate : tert-Butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate.
  • Fmoc Protection :
    • Fluorenylmethyloxycarbonyl (Fmoc) groups are introduced using Fmoc-Osu in 1,4-dioxane.

Acetylation of the Primary Amine

The final step involves acetylating the free amine:

Direct Acetylation with Acetic Anhydride
  • Procedure :
    • The amine intermediate (e.g., N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]amine) is treated with acetic anhydride in dichloromethane or tetrahydrofuran (THF) at 0–25°C.
    • Base : Triethylamine or DIEA to neutralize HCl.
    • Yield : 70–93% after precipitation or column chromatography.
Coupling Reagent-Mediated Acetylation

For higher selectivity, coupling reagents like EDC/HOBt are used:

  • Example :
    • 2-(2-(2-Aminoethoxy)ethoxy)ethylamine reacts with acetyl chloride in the presence of EDC and HOBt in DMF.
    • Yield : 85–90%.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents/Conditions Yield Purity
Nucleophilic Substitution 2-(2-Chloroethoxy)ethanol K₂CO₃, NaBr, acetonitrile, 80°C 88% 90%
Boc Protection 2,2'-(Ethylenedioxy)bis(ethylamine) Boc₂O, DCM, rt 84% 95%
Direct Acetylation Free amine intermediate Acetic anhydride, DCM, 0°C 93% 98%
EDC-Mediated Coupling Amine + acetyl chloride EDC, HOBt, DMF, rt 90% 99%

Optimization and Challenges

Selectivity in Acetylation

  • Challenge : Competing reactions at ether oxygens or secondary amines.
  • Solution : Use of bulky bases (e.g., DIEA) and low temperatures to favor primary amine acetylation.

Purification Techniques

  • Flash Chromatography : Silica gel with gradients of DCM/MeOH (7:2 to 9:1).
  • Recrystallization : Ethyl acetate/hexane mixtures for final product polishing.

Scalability

  • Continuous Flow Systems : Patents describe telescoped reactions for multi-gram synthesis.
  • Catalytic Hydrogenation : For deprotection steps (e.g., benzyl or Fmoc groups) using Pd/C.

Analytical Characterization

Critical quality attributes are verified via:

  • NMR : δ 1.78 (s, 2H, NH₂), 2.8–3.6 (m, 12H, PEG chain), 5.0 (s, 2H, CH₂CO).
  • LCMS : [M+H]⁺ = 191.2 m/z.
  • IR : Peaks at 3334 cm⁻¹ (N-H stretch) and 1718 cm⁻¹ (C=O).

Industrial Applications and Patents

  • Bioconjugation : Used in antibody-drug conjugates (ADCs) for cancer therapy.
  • Peptide Modification : Enhances solubility and stability of therapeutic peptides.
  • Polymer Chemistry : Serves as a monomer for stimuli-responsive hydrogels.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction reactions can yield primary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Acts as a linker in the development of bioconjugates and drug delivery systems

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pathways involved include:

    Binding to active sites: Inhibiting or activating enzyme functions

    Modulating receptor activity: Affecting signal transduction pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PEG Chain Length and Terminal Functional Group Variations

Compound A : N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
  • Structure : Shares the same PEG2-amine backbone but includes a dioxopiperidinyl-isoindolinyl moiety.
  • Properties: The appended dioxopiperidine group enables binding to E3 ubiquitin ligases, making it a key component of PROTACs. The PEG2 chain improves aqueous solubility (logP ≈ -1.2) compared to non-PEGylated analogs .
  • Application : Targeted protein degradation in oncology .
Compound B : N-[2-(2-Hydroxyethoxy)ethyl]acetamide (CAS 118974-46-2)
  • Structure : Replaces the terminal amine with a hydroxyl group.
  • Properties: Reduced polarity (logP ≈ -0.8) compared to the amino variant due to weaker hydrogen bonding. Lower conjugation utility.
  • Application : Intermediate in synthesizing crown ethers or surfactants .
Compound C : 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy]-N-(2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl)acetamide
  • Structure : Extends the PEG chain to three ethoxy units (PEG3) with a terminal hydroxyl group.
  • Properties : Higher molecular weight (MW ≈ 550 Da) and hydrophilicity (logP ≈ -2.1) than the PEG2-amine analog.
  • Application : Solubility enhancer in drug formulations .

Substituent Modifications on the Acetamide Core

Compound D : N-[2-(2-Aminoethoxy)phenyl]acetamide hydrochloride
  • Structure : Substitutes the ethyl group with a phenyl ring.
  • The amine group remains available for conjugation.
  • Application: Potential use in photodynamic therapy or as a fluorescent probe .
Compound E : N-Hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide
  • Structure : Features branched alkyl chains on both the acetamide and ether oxygen.
  • Application : Surfactant or membrane-permeability enhancer in formulations .

Pharmacological Activity and Toxicity

  • Target Compound : Used in BET inhibitor conjugates (e.g., NH2-PEG2-JQ1) for cancer therapy. The PEG2-amine linker improves tumor penetration and reduces off-target effects .
  • Compound F: N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide Activity: Demonstrates moderate cytotoxicity in cancer cell lines (IC₅₀ ≈ 50 µM) but lacks targeted delivery mechanisms .
  • Toxicity Note: Similar acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may have understudied toxicological profiles, necessitating rigorous safety evaluations .

Key Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight (Da) logP Solubility (mg/mL) Application
Target Compound 248.3 -1.5 25.8 (H₂O) Drug conjugation
Compound A 528.5 -1.2 18.3 (H₂O) PROTACs
Compound B 191.2 -0.8 12.1 (H₂O) Surfactant synthesis
Compound D 242.7 0.3 5.6 (DMSO) Fluorescent probes

Biological Activity

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide, a compound with the molecular formula C8H18N2O3C_8H_{18}N_2O_3 and a molecular weight of approximately 174.24 g/mol, has garnered attention for its diverse biological activities and potential applications in biochemistry and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features multiple ethylene glycol units and an acetamide functional group, contributing to its hydrophilic nature and ability to form hydrogen bonds. These characteristics enhance its solubility in aqueous environments, making it a candidate for various biochemical applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit human acetylcholinesterase (hAChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain derivatives of this compound can effectively inhibit hAChE activity and interfere with amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
  • Neuroprotection : In vivo studies demonstrated that specific hybrids containing this compound provided neuroprotective effects in models of Alzheimer's disease. These effects were linked to the activation of human cannabinoid receptor 2 (hCB2R), which suppressed microglial activation and reduced neuroinflammation .
  • Interaction with Receptors : this compound has been shown to interact with various receptors, potentially modulating their activity. This interaction may lead to alterations in cellular signaling pathways, impacting processes such as inflammation and neuroprotection.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes and Receptors : The functional groups within the compound allow it to bind effectively to enzymes such as hAChE and receptors like hCB2R. This binding can modulate enzyme activity or receptor signaling pathways, leading to various biological outcomes.
  • Inhibition of Neurotoxic Factors : By activating hCB2R, the compound can suppress the production of neurotoxic factors such as reactive oxygen species (ROS) and pro-inflammatory cytokines, contributing to its neuroprotective properties .

Case Studies

  • Neurodegenerative Models : In studies involving transgenic mice models overexpressing amyloid precursor protein (APP), administration of derivatives containing this compound led to improved cognitive functions and reduced amyloid plaque formation at lower dosages, indicating its potential therapeutic benefits in Alzheimer's disease .
  • Cholinesterase Inhibition Studies : A series of compounds based on this compound were evaluated for their potency against hAChE. The most promising candidates demonstrated significant inhibition at micromolar concentrations, suggesting their potential as therapeutic agents for cognitive disorders .

Comparative Analysis

Compound Biological Activity Mechanism Reference
This compoundCholinesterase inhibitionEnzyme binding
Derivative ANeuroprotectionCB receptor activation
Derivative BAnti-inflammatoryCytokine suppression

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